Osmaronin
Description
Overview of Osmaronin as a Natural Product
This compound is a natural product found in plants. nih.gov It was first identified in Osmaronia cerasiformis and subsequently in barley seedlings. nih.gov Its presence in these species highlights its occurrence within the plant kingdom. nih.gov
Classification and Structural Archetype within Natural Products
This compound's chemical structure places it within specific categories of natural compounds, defined by its core components and linkages.
This compound as a Fatty Acyl Glycoside of Mono- and Disaccharides
This compound is classified as a fatty acyl glycoside of mono- and disaccharides. foodb.cahmdb.ca This classification indicates that the compound consists of a saccharide moiety (in this case, a monosaccharide, glucose) linked to a non-sugar fatty acyl component. foodb.cahmdb.ca Fatty acyl glycosides are characterized by a carbohydrate unit linked to a fatty alcohol, hydroxy fatty acid, or amino alcohol. foodb.cahmdb.ca
Categorization as a Leucine-Derived Gamma-Hydroxynitrile Glucoside
This compound is specifically categorized as a leucine-derived gamma-hydroxynitrile glucoside. cymitquimica.comnih.gov This detailed classification points to its biosynthetic origin from the amino acid L-leucine. nih.gov The structure includes a nitrile group and a hydroxyl group located at the gamma position relative to the nitrile, with a glucose unit attached. cymitquimica.comnih.gov In barley, this compound is one of five leucine-derived hydroxynitrile glucosides identified. nih.govgenscript.com.cn
Structure
2D Structure
3D Structure
Properties
CAS No. |
160551-60-0 |
|---|---|
Molecular Formula |
C11H17NO6 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(Z)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-6(2-3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
DAVUWBZDLSJMFA-GMLQCYRESA-N |
Isomeric SMILES |
C/C(=C/C#N)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=CC#N)COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Phytochemical Occurrence and Specific Plant Species
Osmaronin has been reported as a constituent in at least three distinct plant genera: Hordeum, Prinsepia, and Opuntia.
This compound is present in Hordeum vulgare (barley) as one of the leucine-derived hydroxynitrile glucosides (HNGs). In barley, this compound is classified as a non-cyanogenic γ-HNG. nih.gov Studies analyzing the HNG profiles in barley leaves have detected this compound. nih.govuzh.ch Quantitative assessments have indicated the relative abundance of this compound compared to other HNGs in barley leaves. In one study examining four spring barley cultivars, this compound constituted approximately 10% of the total leucine-derived cyanoglucosides. The biosynthesis of these HNGs in barley involves a gene cluster and specific enzymes, including multifunctional P450s and a UDP-glucosyltransferase. nih.gov
The approximate ratios of leucine-derived HNGs found in barley leaves, including this compound, are presented in the table below:
| Compound | Approximate Ratio (%) |
| Sutherlandin | 40 |
| Epidermin (B1255880) | 30 |
| Epiheterodendrin (B1205936) | < 20 |
| This compound | 10 |
| Dihydrothis compound | 2-4 |
Note: Ratios are approximate and can vary between cultivars.
Based on the available search results, there is no specific information detailing the detection or isolation of this compound from Passiflora species, including their leaves and flowers. Research on Passiflora has identified various other chemical compounds, such as flavonoids and amino acids, but this compound was not mentioned in the provided literature concerning this genus.
This compound has been identified and isolated from the seeds of Prinsepia utilis Royle. It was found alongside other γ-hydroxynitrile glucosides, referred to as prinsepicyanosides A-E.
This compound has been reported to be present in extracts of Opuntia elatior Mill. It is listed as a cyanogenic glycoside found in this species. This compound has been detected in both cladode and fruit extracts of Opuntia elatior.
Identification and Isolation from Prinsepia utilis Seeds
Endogenous and Exogenous Sources in Biological Systems
This compound is classified as a compound that can originate from both endogenous and exogenous sources in biological systems. In the context of plants, this compound is endogenously produced as a secondary metabolite, particularly within the metabolic pathways leading to the formation of hydroxynitrile glucosides, as seen in barley. nih.gov Exogenously, this compound can be introduced into a biological system through dietary intake, with barley being a documented food source containing this compound. General biological classifications also suggest potential endogenous formation pathways such as lipid peroxidation and involvement in fatty acid metabolism, though the specific details in plants require further focused investigation.
Quantitative Assessment of this compound in Plant Metabolomes
Relative Proportions within Total Cyano Glucoside Pools
Within the total pool of cyanogenic glucosides in a plant, the relative proportion of this compound can vary depending on the plant species, tissue type, and environmental conditions. Research on young green barley (Hordeum vulgare) has provided insights into the levels of this compound in relation to other cyanogenic glucosides.
Studies have shown that in barley seedlings, this compound is present alongside other leucine-derived cyanogenic glucosides such as epidermin, dihydro-osmaronin, and epiheterodendrin u-szeged.hunih.gov. Quantitative analysis of cyanogenic glucosides in young green barley cultivated under different light irradiation conditions revealed the levels of this compound and the total cyanogenic glucoside content scirp.org.
Under artificial sun light (ASL) irradiation, the total cyanogenic glucoside content was measured at 84.1 mg. Under LED-RB irradiation, the total content was 80.4 mg, and under LED-RGB irradiation, it was 100.4 mg, indicating an approximate 20% increase compared to the other two light sources scirp.org. The this compound content was particularly low under LED-RB irradiation, measured at 10.7% of the total cyanogenic glucosides under that specific condition scirp.org.
The following table presents data on the content of this compound and total cyanogenic glucosides in young green barley under different light conditions, derived from research findings:
| Light Condition | This compound Content (mg) | Total Cyanogenic Glucosides (mg) | Relative Proportion of this compound (%) |
| Artificial Sun Light | Data not specified | 84.1 | Data not available |
| LED-RB | Data not specified | 80.4 | 10.7 |
| LED-RGB | Data not specified | 100.4 | Data not available |
Note: While the total cyanogenic glucoside content is provided for ASL and LED-RGB, the specific this compound content in mg under these conditions was not explicitly detailed in the source, only its relative proportion under LED-RB.
Detailed research findings highlight that the concentration and relative proportion of this compound within the total cyano glucoside pool can be influenced by external factors such as light quality during plant cultivation scirp.org. This suggests that the biosynthesis and accumulation of specific cyanogenic glucosides, including this compound, can be modulated by environmental stimuli.
Biosynthetic Pathways and Precursor Elucidation
Identification of Amino Acid Precursors in Osmaronin Biosynthesis (e.g., L-Leucine, Isovaleraldoxime)
The primary amino acid precursor for the biosynthesis of this compound and other related hydroxynitrile glucosides in barley is L-Leucine scispace.comu-szeged.huscirp.org. The pathway is initiated by the conversion of L-Leucine into an aldoxime intermediate, specifically Z-3-methylbutanal oxime scispace.comu-szeged.hu. This aldoxime is then further metabolized to produce the aglycone of this compound scispace.com. Isovaleraldoxime (iVaOx) is identified as an intermediate in the transformation of L-Leucine, leading to the formation of various α-, β-, and γ-hydroxynitriles, which serve as precursors for glucosides like this compound nih.gov.
Enzymatic Cascade in this compound Formation
The formation of this compound involves a cascade of enzymatic reactions primarily catalyzed by cytochrome P450 monooxygenases and a UDP-Glc-glucosyl transferase scispace.comu-szeged.hu.
Role of Cytochrome P450 Monooxygenases (CYP79 and CYP71E Families) in Early Steps
The initial committed step in the biosynthesis of leucine-derived cyano glucosides, including this compound, is catalyzed by a multifunctional cytochrome P450 enzyme belonging to the CYP79 family scispace.comu-szeged.hu. This enzyme converts L-Leucine into Z-3-methylbutanal oxime scispace.comu-szeged.hu. A second cytochrome P450 monooxygenase, belonging to the CYP71E family, then acts on the oxime intermediate scispace.comu-szeged.hu. In the general pathway for cyanogenic glucoside synthesis, the CYP71E enzyme converts the oxime into a cyanohydrin, with a nitrile as an intermediate scispace.comu-szeged.hu. In barley, a CYP71E homolog is reported to hydroxylate the 3-methylbutyro-nitrile intermediate at different carbon atoms u-szeged.huresearchgate.net. The flexible binding positions within the active site of the CYP71 monooxygenase allow for additional hydroxylations at neighboring carbon atoms u-szeged.hu.
Glucosylation Mechanisms Mediated by UDP-Glc-Glucosyl Transferase
The final step in the biosynthesis of this compound involves the glucosylation of the hydroxy nitrile aglycone scispace.comresearchgate.net. This reaction is catalyzed by a UDP-Glc-glucosyl transferase scispace.comu-szeged.huresearchgate.net. This enzyme transfers a glucose moiety from UDP-glucose to the aglycone, forming the stable glucoside, this compound scispace.comuq.edu.au. Studies on related cyanogenic glucosides like dhurrin (B190987) in Sorghum bicolor have shown that UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase catalyzes the O-glucosylation of the cyanohydrin, converting it into a stable storage form uq.edu.au. While the specific glucosyltransferase for this compound in barley is not explicitly detailed in all sources, the general mechanism involves a UDP-glucosyl transferase scispace.comu-szeged.huresearchgate.net. Research in barley has identified a single UDP-glucosyltransferase (UGT) among the enzymes required for the biosynthesis of all five barley hydroxynitrile glucosides nih.gov.
Hydroxylation and Dehydration Reactions Leading to this compound Aglycone
The formation of the this compound aglycone from the nitrile intermediate involves specific hydroxylation and dehydration reactions scispace.comresearchgate.net. Following the conversion of the oxime to a nitrile by the CYP71E enzyme, hydroxylation occurs at specific carbon atoms scispace.comresearchgate.net. For this compound, C-C double bond formation is thought to occur after hydroxylation at either carbon (B) or (C) of the leucine-derived backbone scispace.comresearchgate.net. The hydroxylated aliphatic nitriles can then undergo a dehydration reaction to form unsaturated nitriles scispace.comresearchgate.net. A second hydroxylation at carbon atom (D) of the unsaturated nitrile produces a hydroxy nitrile scispace.comresearchgate.net. Double hydroxylations at positions (B) and (D) or at (C) and (D), in combination with dehydration, are proposed to be responsible for the formation of this compound scispace.comresearchgate.net.
Here is a table summarizing the key enzymatic steps and the enzyme families involved in the early stages of this compound biosynthesis:
| Step | Substrate | Enzyme Family | Product |
| Initiation | L-Leucine | CYP79 | Z-3-methylbutanal oxime |
| Oxime Conversion | Z-3-methylbutanal oxime | CYP71E | Nitrile intermediate |
| Hydroxylation/Dehydration | Nitrile intermediate | CYP71E | Hydroxy nitrile aglycone |
| Glucosylation | Hydroxy nitrile aglycone | UDP-Glc-UGT | This compound (Glucoside) |
Subcellular Localization and Compartmentalization of Biosynthetic Enzymes
The biosynthesis of cyanogenic glucosides and related hydroxynitrile glucosides in plants is often highly compartmentalized, occurring in specific subcellular locations or tissue types scispace.comu-szeged.hu. In barley, the biosynthesis of cyano glucosides is reported to be highly compartmentalized u-szeged.hu. The initial steps of biosynthesis may occur in one cellular compartment or tissue type, with the resulting glucosides then translocated to other compartments for accumulation or degradation scispace.com. For instance, in barley, translocation of cyano glucosides to epidermal cell layers after biosynthesis has been observed using microsomal preparations from other cell types in the basal leaf segment scispace.com. While specific details on the subcellular localization of each enzyme involved in this compound biosynthesis are not extensively detailed in the provided sources, studies on the biosynthesis of related compounds and general plant secondary metabolism indicate that enzymes involved in these pathways, including cytochrome P450s and glucosyltransferases, can be associated with the endoplasmic reticulum or be soluble in the cytoplasm nih.govresearchgate.netnih.govnih.gov. The organization of hydroxynitrile glucoside synthesis in barley has been suggested to occur within a single multi-enzyme complex, which could imply co-localization of the involved enzymes nih.gov.
Chemical and Chemoenzymatic Synthesis Approaches to Osmaronin
Methodologies for Chemoenzymatic Synthesis of Osmaronin
Chemoenzymatic synthesis of this compound typically involves an enzymatic glycosylation step to form the β-D-glucopyranoside moiety, followed by chemical conversion of the aglycone part to the final cyanoglucoside structure. This integrated approach allows for the efficient construction of the glycosidic linkage with high stereoselectivity, a challenge in purely chemical glycosylation methods nih.govresearchgate.net.
Strategies Employing Enzymatic Glycosidation
Enzymatic glycosidation is a cornerstone of the chemoenzymatic synthesis of this compound. This process utilizes enzymes, specifically glucosidases, to catalyze the formation of the glycosidic bond between a sugar donor (such as D-glucose) and an acceptor molecule (the aglycone precursor) researchgate.netnih.govresearchgate.net. Beta-glucosidases (EC 3.2.1.21) are particularly relevant as this compound is a β-D-glucopyranoside researchgate.netsigmaaldrich.com.
Utilization of Immobilized Beta-Glucosidase for Glycoside Formation
Immobilized beta-glucosidase has been successfully employed for the direct β-glycosidation of functionalized primary alcohols with D-glucose under equilibrium conditions researchgate.netresearchgate.netresearchgate.netresearchgate.net. This method offers advantages such as enzyme reusability and improved stability researchgate.netresearchgate.net. Studies have shown that using immobilized beta-glucosidase from almonds can yield corresponding β-D-glucopyranosides in moderate to good yields researchgate.netresearchgate.net.
Conversion of Functionalized Primary Alcohols to this compound Precursors
A key strategy involves using specific functionalized primary alcohols as acceptor molecules in the enzymatic glycosidation catalyzed by beta-glucosidase. One such precursor for this compound is the β-D-glucopyranoside formed from 3-methyl-2-buten-1-ol (B147165) molaid.comresearchgate.netlookchem.com. The enzymatic reaction between 3-methyl-2-buten-1-ol and D-glucose, catalyzed by immobilized beta-glucosidase, yields the corresponding β-D-glucopyranoside researchgate.netresearchgate.net. This glucoside then serves as an intermediate that is chemically converted to this compound molaid.comresearchgate.netlookchem.com.
Reported yields for the enzymatic glycosidation of similar functionalized primary alcohols using immobilized beta-glucosidase from almonds under equilibrium conditions have been noted. For instance, the β-D-glucopyranoside derived from 3-methyl-2-buten-1-ol was obtained in a reported yield of 65% researchgate.net.
| Substrate (Primary Alcohol) | Enzyme Source (Immobilized) | Sugar Donor | Conditions (Equilibrium) | Product (β-D-glucopyranoside) | Reported Yield |
| 3-methyl-2-buten-1-ol | Beta-glucosidase (Almonds) | D-glucose | Aqueous/Organic Solvent | Glucoside precursor to this compound | 65% researchgate.net |
| 2-methyl-2-propen-1-ol | Beta-glucosidase (Almonds) | D-glucose | Aqueous/Organic Solvent | Corresponding β-D-glucopyranoside | 51% researchgate.net |
Defined Chemical Conversion Steps in Laboratory Synthesis
Following the enzymatic formation of the β-D-glucopyranoside precursor from a functionalized primary alcohol like 3-methyl-2-buten-1-ol, defined chemical conversion steps are required to transform this glucoside into the final this compound structure, which contains a nitrile group molaid.comresearchgate.netlookchem.com. While the detailed sequence of these chemical steps is not extensively described in the available search results, it is understood that the process involves converting the aglycone portion of the glucoside precursor to incorporate the characteristic nitrile functionality of this compound molaid.comresearchgate.netlookchem.com. One reference hints at a reaction sequence involving various chemical reagents alongside beta-glucosidase to produce this compound from 4-nitrophenyl-beta-D-glucopyranoside, suggesting a multi-step process that integrates both enzymatic and chemical transformations molaid.com. The conversion of the enzymatically produced beta-glucoside to the cyanoglucoside involves chemical reactions to modify the aglycone structure and introduce the nitrile group, thus completing the synthesis of this compound molaid.comresearchgate.netlookchem.com.
Biological Roles and Metabolic Integration of Osmaronin
Involvement in Fundamental Cellular and Organismal Processes
Osmaronin's involvement in fundamental biological processes highlights its potential significance beyond being merely a metabolic intermediate.
Role as a Nutrient
This compound is listed as having a biological role as a nutrient. foodb.cahmdb.ca While the specific nutritional implications for organisms consuming plants containing this compound are not extensively detailed in the available literature, its classification as a nutrient suggests it can be absorbed and utilized by biological systems. foodb.cahmdb.ca
Contribution to Energy Homeostasis (Storage and Source Functions)
The compound is also recognized for its contribution to energy homeostasis, serving as both an energy storage molecule and an energy source. foodb.cahmdb.ca Fatty acyl glycosides, as a broader class, contain both lipid and carbohydrate components, which are primary sources of energy in biological systems. The fatty acid portion can be catabolized through processes like beta-oxidation to produce ATP, while the glycoside part can enter carbohydrate metabolic pathways. wikipedia.orgmedistudents.com This dual nature positions this compound as a potential contributor to the energy reserves and immediate energy needs of the organism.
Function in Membrane Stabilization
This compound is noted for its function as a membrane stabilizer. foodb.cahmdb.ca Lipids, including fatty acyl glycosides, are fundamental components of cellular membranes, forming the phospholipid bilayers that define cellular and organelle boundaries. wikipedia.org The integration of compounds like this compound into these structures can influence membrane fluidity, integrity, and function, thereby contributing to cellular stability and various membrane-associated processes.
Integration into Lipid Metabolism Pathways
This compound is integrated into the broader network of lipid metabolism, participating in transport processes and being associated with fatty acid metabolism. foodb.cahmdb.ca
Participation in Lipid Transport Processes
This compound is involved in lipid transport processes. foodb.cahmdb.ca Lipid transport is crucial for distributing lipids throughout the organism, whether for energy storage, membrane synthesis, or signaling. While the specific mechanisms of this compound transport are not explicitly detailed, its classification within lipid metabolism pathways suggests it is subject to the cellular machinery responsible for moving lipid-like molecules. foodb.cahmdb.ca
Association with Fatty Acid Metabolism
The compound is associated with fatty acid metabolism. foodb.cahmdb.ca this compound is a fatty acyl glycoside, meaning it contains a fatty acid component. foodb.cahmdb.ca Fatty acid metabolism encompasses the synthesis (anabolism) and breakdown (catabolism) of fatty acids. wikipedia.orgmedistudents.com In plants like barley, this compound is a leucine-derived hydroxynitrile glucoside, indicating its biosynthesis is linked to amino acid metabolism and subsequent glycosylation and fatty acid acylation steps. researchgate.netmdpi.comnih.govu-szeged.hu Studies on barley have investigated the biosynthesis of hydroxynitrile glucosides, including this compound, highlighting the enzymatic pathways involved in their formation from precursors like L-leucine. nih.govscispace.comresearchgate.net This places this compound within the complex metabolic network that interlinks amino acid and lipid metabolism in these organisms.
Research findings in barley indicate that this compound is one of several leucine-derived hydroxynitrile glucosides, comprising a certain percentage of the total cyano glucosides. nih.govscispace.com For instance, in some barley lines, this compound can comprise about 10% of the total amounts of cyano glucosides. scispace.com The relative abundance of these compounds can vary between different barley lines. nih.govresearchgate.net
| Compound | Relative Content (Example in some barley lines) |
| This compound | ~10% of total cyano glucosides scispace.com |
| Sutherlandin | ~40% of total cyano glucosides scispace.com |
| Epiheterodendrin (B1205936) | 12-18% of total cyano glucosides nih.gov |
| Dihydrothis compound | Present (specific percentage not detailed) nih.gov |
| Epidermin (B1255880) | Present (specific percentage not detailed) nih.gov |
This association with fatty acid metabolism underscores its potential role as a product or intermediate within lipid synthesis or modification pathways in the organisms where it is found. foodb.cahmdb.ca
Interaction within Lipid Peroxidation Pathways
Research suggests a potential interaction between this compound and lipid peroxidation pathways. Studies on barley extracts, which contain this compound, have shown significant inhibition of lipid peroxidation. ajrconline.orgjmbfs.org For instance, acetone (B3395972) extracts of barley demonstrated high inhibition of lipid peroxidation and DPPH radical scavenging activity compared to aqueous extracts and alpha-tocopherol. ajrconline.org This indicates that compounds present in these extracts, including this compound, may contribute to antioxidant activity by preventing the radical chain reaction during the oxidation process. jmbfs.org
Hypothesized Functions in Plant Physiology (e.g., Nitrogen Storage, Defense Responses)
This compound is a leucine-derived cyano glucoside found in plants, particularly in barley (Hordeum vulgare L.). scispace.comusda.gov In barley seedlings, this compound accounts for approximately 10% of the total cyano glucosides. scispace.com These cyano glucosides are primarily located in the leaf tissue, with a significant concentration (99%) found in the epidermal cell layers of the leaf blade. scispace.comnih.gov
While a definitive biological function for non-cyanogenic cyano glucosides like this compound has not been fully elucidated, a role in nitrogen storage has been suggested. scispace.comresearchgate.netscribd.com
Furthermore, the presence of cyano glucosides in plants suggests a potential involvement in defense responses against herbivores and pathogens. usda.govresearchgate.net Cyanogenic glycosides, a related class of compounds, are known to release toxic hydrogen cyanide upon degradation, acting as a chemical defense. usda.govresearchgate.net Although this compound itself is a non-cyanogenic hydroxynitrile glucoside, its presence alongside cyanogenic glucosides in barley and its localization in the epidermis, a primary site of interaction with pathogens like powdery mildew fungus, suggest a possible role in plant defense. scispace.comnih.gov Studies have explored the potential of hydroxynitrile glucosides (HNGs), including this compound and dihydrothis compound, as plant defense compounds in response to infection. ismpmi.org However, research on barley lines with altered HNG ratios did not show a change in susceptibility to the fungal phytopathogen Pyrenophora teres, indicating that the role of these specific compounds in defense might be complex or pathogen-specific. researchgate.net
The biosynthesis of this compound in barley involves the conversion of the amino acid L-leucine. scispace.comnih.gov This process is initiated by cytochrome P450 enzymes, specifically from the CYP79 and CYP71E families, followed by glucosylation by a UDP-Glc-glucosyl transferase. scispace.comnih.govu-szeged.hu The enzymes involved in HNG biosynthesis in barley are thought to be organized in a metabolon, which facilitates the efficient channeling of precursors and intermediates. researchgate.netu-szeged.hu
Table 1: Relative Abundance of Cyano Glucosides in Barley
| Cyano Glucoside | Relative Abundance (%) |
| Sutherlandin | ~40 |
| This compound | ~10 |
| Other Cyano Glucosides | ~50 |
*Data derived from research on leucine-derived cyano glucosides in barley. scispace.com
Table 2: Localization of Leucine-Derived Cyano Glucosides in Barley Seedlings
| Plant Tissue | Percentage of Total Cyano Glucosides |
| Leaf Tissue | >99 |
| Epidermis | 99 (within leaf tissue) |
| Other Tissues | <1 |
*Data derived from research on leucine-derived cyano glucosides in barley. scispace.comnih.gov
Advanced Analytical and Spectroscopic Characterization in Osmaronin Research
Mass Spectrometry (MS) Techniques for Identification and Metabolomic Profiling
Mass spectrometry plays a pivotal role in the identification and profiling of Osmaronin and other Leu-derived nitrile glucosides due to its sensitivity and ability to provide molecular weight information. Various MS-based approaches are utilized, often coupled with separation techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling of Leu-Derived Nitrile Glucosides
LC-MS is a widely used technique for separating and detecting Leu-derived nitrile glucosides in plant extracts. This method allows for the profiling of multiple related compounds within a single analysis. Studies on barley (Hordeum vulgare) seedlings, for instance, have employed LC-MS to investigate the chemical structure and relative abundance of five Leu-derived cyano glucosides, including this compound, epiheterodendrin (B1205936), epidermin (B1255880), dihydrothis compound, and sutherlandin. nih.govnih.govscispace.com The presence of these compounds in leaf extracts cannot be monitored by UV absorption, making LC-MS a suitable alternative. nih.govresearchgate.net
LC-MS profiling involves separating the compounds on a liquid chromatography column before they enter the mass spectrometer. Total ion content and extracted ion monitoring of specific adducts, such as [M + Na]⁺, are used to determine the relative content of these glucosides in methanol (B129727) extracts. nih.gov The relative abundance of each cyano glucoside can be calculated based on the intensities of these ions. nih.gov Despite significant differences in total cyano glucoside content among different barley cultivars, the relative composition of the individual cyano glucosides has been shown to remain constant. nih.gov For example, epiheterodendrin typically comprises between 12% and 18% of the total content of cyano glucosides in barley. nih.govnih.govscispace.com Epidermin accounts for approximately 30% of the Leu-derived cyano glucosides, while dihydrothis compound is present in smaller amounts (2%–4%). nih.govscispace.com
The following table illustrates the relative abundance of some Leu-derived cyano glucosides in barley cv Mentor based on LC-MS analysis of [M + Na]⁺ adducts:
| Leu-Derived Cyano Glucoside | [M + Na]⁺ m/z | Retention Time (min) | Relative Abundance (%) |
| Sutherlandin | 298 | 3.5 | Data not explicitly provided for Mentor, but relative composition is constant across cultivars. nih.gov |
| Epidermin | 284 | 6.1 | ~30% nih.govscispace.com |
| This compound | 282 | 8.7 | Data not explicitly provided for Mentor, but detected. nih.gov |
| Dihydrothis compound | 284 | 10.2 | 2%–4% nih.govscispace.com |
| Epiheterodendrin | 284 | 14.1 | 12%–18% nih.govnih.govscispace.com |
Note: Relative abundance percentages are approximate and based on findings across different cultivars where reported. nih.govscispace.com
Application of Specific Ion Monitoring for Adduct Identification
Specific ion monitoring (SIM) in conjunction with LC-MS is a targeted approach used to enhance the sensitivity and selectivity for detecting specific ions corresponding to the compounds of interest. This method is particularly useful for analyzing Leu-derived cyano glucoside profiles, especially since they lack UV absorption properties. nih.govresearchgate.net By monitoring the specific [M + Na]⁺ adduct ions, researchers can confirm the presence and determine the relative amounts of individual glucosides like sutherlandin ([M + Na]⁺ 298), epidermin ([M + Na]⁺ 284), dihydrothis compound ([M + Na]⁺ 284), epiheterodendrin ([M + Na]⁺ 284), and this compound ([M + Na]⁺ 282) at their characteristic retention times. nih.govresearchgate.net This targeted approach allows for clear recognition of the corresponding peaks when compared to the total ion chromatogram. nih.gov SIM has also been used to monitor the degradation of specific glucosides, such as epiheterodendrin, over time. researchgate.netresearchgate.net
Chromatographic Separation Methods for this compound Analysis
Chromatographic methods are essential for separating complex mixtures of compounds before detection and characterization by techniques like MS or NMR.
Gas Chromatography (GC) of Trimethylsilyl (B98337) Derivatives
Gas chromatography (GC) is another separation technique that has been employed in the study of Leu-derived cyano glucosides. To make these relatively polar and non-volatile compounds amenable to GC analysis, they are often converted into more volatile derivatives, such as trimethylsilyl (TMS) derivatives. Attempts to reveal the chemical structures of cyano glucosides have been based on GC analyses of their trimethylsilyl derivatives. nih.govresearchgate.net This approach has aided in the identification of various cyano glucosides, including the β- and γ-cyano glucosides, epidermin and sutherlandin. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural information of isolated compounds. Both ¹H NMR and ¹³C NMR are invaluable for elucidating the structures of this compound and other Leu-derived nitrile glucosides. The structures of isolated compounds like sutherlandin and epidermin have been verified using NMR. nih.gov Similarly, the structures of epiheterodendrin, this compound, sutherlandin, and epidermin isolated from young green barley have been elucidated based on their ¹H-NMR and ¹³C-NMR spectral data, and these data have been compared with literature values. scirp.org NMR provides crucial information about the connectivity of atoms and the stereochemistry of the molecules, which is essential for confirming the identity and structure of these complex natural products. creative-biolabs.comspectrabase.com
Investigations into Osmaronin S Biological Activities
Evaluation of Antimicrobial Properties
Studies have evaluated the antimicrobial activity of Osmaronin against several notable bacterial species, including Vibrio parahaemolyticus, Vibrio cholera, and Salmonella gallinarum. These investigations have provided minimum inhibitory concentration (MIC) values, indicating the concentrations at which this compound can inhibit the visible growth of these microorganisms.
Activity against Vibrio parahaemolyticus
This compound has demonstrated activity against Vibrio parahaemolyticus, a halophilic Gram-negative bacterium known to cause foodborne illness and diseases in aquatic organisms nih.govplusvet.eunih.gov. Research indicates that this compound exhibits antibacterial effects against this pathogen. nih.govnih.gov
A study reported a minimum inhibitory concentration (MIC) value of 20.7 µg/mL for this compound against Vibrio parahaemolyticus. nih.govresearchgate.net This value suggests that this compound possesses a degree of inhibitory activity against this bacterium.
Activity against Vibrio cholera
Activity of this compound has also been investigated against Vibrio cholera, the bacterium responsible for cholera, a severe diarrheal disease tums.ac.irajol.info. V. cholerae is a Gram-negative bacillus with various serogroups, some of which are responsible for cholera epidemics tums.ac.ir.
This compound has shown antibacterial activity against Vibrio cholera. nih.govresearchgate.net The reported minimum inhibitory concentration (MIC) for this compound against Vibrio cholera is 22.8 µg/mL. nih.govresearchgate.net
Activity against Salmonella gallinarum
This compound's effect on Salmonella gallinarum, a bacterium that causes fowl typhoid in poultry, has also been studied mdpi.com. S. gallinarum is a non-motile serovar of Salmonella enterica highly adapted to avian species mdpi.com.
Research indicates that this compound exhibits antibacterial activity against Salmonella gallinarum. nih.govresearchgate.net The minimum inhibitory concentration (MIC) reported for this compound against Salmonella gallinarum is 30.1 µg/mL. nih.govresearchgate.net
The minimum inhibitory concentrations of this compound against these bacterial species are summarized in the table below:
| Bacterium | Minimum Inhibitory Concentration (MIC) |
| Vibrio parahaemolyticus | 20.7 µg/mL |
| Vibrio cholera | 22.8 µg/mL |
| Salmonella gallinarum | 30.1 µg/mL |
These findings suggest that this compound possesses moderate antimicrobial activity against these specific bacterial pathogens researchgate.net.
Exploration of Other Potential Bioactivities
While the antimicrobial properties of isolated this compound have been investigated, its potential involvement in other bioactivities, such as antiplasmodial and antiproliferative effects, is often discussed in the context of plant extracts where this compound is present. Direct studies on the isolated compound for these specific activities are less commonly reported in the available literature.
Contextual Relevance to Antiplasmodial Activity (as found in active plant extracts)
Antiplasmodial activity, the ability to inhibit the growth of Plasmodium parasites that cause malaria, has been observed in extracts from various plant species nih.govmalariaworld.orgphcogj.comturkjps.org. Some of these plants may contain this compound as one of their constituents mdpi.com. However, the antiplasmodial effects reported in these plant extracts are typically attributed to the complex mixture of compounds present, and specific studies isolating and testing this compound for direct antiplasmodial activity are not prominently featured in the provided search results nih.govmalariaworld.orgphcogj.comturkjps.org. Therefore, while this compound may be present in plants with antiplasmodial properties, its direct contribution to this activity requires further dedicated investigation.
Contextual Relevance to Antiproliferative Activity against Cancer Cell Lines (as found in active plant extracts)
Similarly, antiproliferative activity against various cancer cell lines has been demonstrated by extracts from numerous plant sources japsonline.comnih.govjabonline.injabonline.innih.gov. Plants containing this compound may exhibit such activity mdpi.com. However, the observed antiproliferative effects in these plant extracts are generally linked to the collective action of multiple phytochemicals within the extract, rather than being specifically attributed to isolated this compound based on the available information japsonline.comnih.govjabonline.injabonline.innih.gov. Further research focusing on the isolated this compound compound is needed to determine its direct antiproliferative potential against cancer cell lines.
Q & A
Q. What are the primary methods for isolating Osmaronin from plant sources, and how can researchers optimize yield?
this compound, a cyanogenic glucoside, is typically isolated via methanol extraction followed by chromatographic techniques such as column chromatography and HPLC. For example, in young green barley, irradiation conditions (e.g., natural light vs. LED) significantly affect yield, with natural light yielding higher concentrations . To optimize isolation:
Q. How is this compound identified and characterized in complex plant matrices?
Structural characterization relies on NMR spectroscopy and MS. Key steps include:
- Comparing NMR chemical shifts with literature data (e.g., this compound epoxide in Prinsepia species shows distinct δH 4.8–5.2 ppm for cyanogenic groups) .
- Cross-referencing fragmentation patterns in MS with databases like PubChem.
- Using high-resolution MS (HRMS) to confirm molecular formulas (e.g., C₁₄H₁₇NO₇ for this compound) .
- Ensure compliance with analytical reproducibility standards outlined in Reviews in Analytical Chemistry .
Q. What analytical techniques are recommended for quantifying this compound in plant tissues?
Quantification methods include:
- HPLC-UV : Use C18 columns with acetonitrile/water gradients; detection at 210–230 nm for cyanogenic glucosides .
- LC-MS/MS : Enhances specificity in complex matrices.
- Calibration curves : Prepare using purified this compound standards (isolated in-house or commercially sourced).
- Report uncertainties and limits of detection (LOD) as per Analytical Chemistry guidelines .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s biosynthetic pathways under varying environmental conditions?
- Hypothesis-driven approach : Test how light quality (e.g., red vs. blue LEDs) affects this compound biosynthesis in barley, as shown in studies where R-LEDs suppressed this compound production by 20–30% compared to natural light .
- Isotopic labeling : Use ¹³C-glucose tracers to track carbon flux in cyanogenic glucoside synthesis.
- Gene silencing : Apply CRISPR/Cas9 to knock out candidate genes (e.g., CYP79A1 homologs) and monitor this compound levels .
Q. How should researchers address contradictory data on this compound’s stability and bioactivity in different plant species?
- Controlled replication : Repeat isolation and bioassays across species (e.g., Prinsepia vs. barley) to identify species-specific degradation factors .
- Variable testing : Assess pH, temperature, and enzymatic activity (β-glucosidases) to explain stability discrepancies.
- Statistical reconciliation : Apply ANOVA or mixed-effects models to differentiate environmental vs. genetic influences .
Q. What methodologies are suitable for investigating this compound’s enzymatic interactions in cyanogenesis?
- In vitro assays : Incubate this compound with β-glucosidases and measure HCN release via microdiffusion .
- Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify enzyme-substrate binding affinities .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict active-site interactions .
Q. How can this compound’s role in plant defense mechanisms be experimentally validated?
- Bioassays : Expose herbivores (e.g., aphids) to this compound-enriched diets and monitor mortality/feeding deterrence.
- Transcriptomics : Compare gene expression profiles in this compound-producing vs. silenced plants .
- Field trials : Correlate this compound levels with pest resistance in natural populations .
Q. What strategies resolve challenges in studying this compound’s synergistic effects with other cyanogenic compounds?
- Fractionation-guided bioactivity : Islate this compound alongside co-occurring glucosides (e.g., sutherlandin) and test combinatorial toxicity .
- Metabolomics : Use GC-MS or LC-MS to profile full cyanogenic profiles and identify interaction networks .
- Dose-response matrices : Apply checkerboard assays to quantify additive/synergistic effects .
Methodological Best Practices
- Reproducibility : Document all protocols in line with Beilstein Journal of Organic Chemistry standards, including solvent ratios, column pressures, and NMR acquisition parameters .
- Data transparency : Archive raw chromatograms, NMR spectra, and statistical code in repositories like Zenodo .
- Ethical compliance : Adhere to ESOMAR guidelines for plant-based research, ensuring sustainable sourcing and minimal ecological disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
